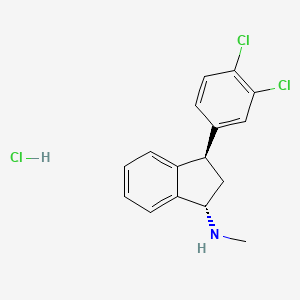
(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Indatraline hydrochloride can be synthesized through several routes. One method involves the iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative . Another approach uses metal-catalyzed reactions, which are common in the synthesis of antidepressant molecules . Industrial production methods often involve scaling up these laboratory procedures to produce the compound in larger quantities .
Chemical Reactions Analysis
Indatraline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be employed to convert indatraline hydrochloride into its active or inactive forms.
Major products formed from these reactions include different isomers and derivatives of indatraline hydrochloride, which may have varying pharmacological effects .
Scientific Research Applications
Indatraline hydrochloride has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of monoamine transporter inhibitors.
Mechanism of Action
Indatraline hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant effects . The compound targets sodium-dependent dopamine transporters and affects pathways like the mTOR/S6 kinase signaling pathway, which is involved in autophagy and cell proliferation .
Comparison with Similar Compounds
Indatraline hydrochloride is similar to other monoamine transporter inhibitors such as:
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.
Tametraline: Another monoamine transporter inhibitor with similar pharmacological properties.
Ibogamine: A compound with psychoactive effects and potential use in treating addiction.
What sets indatraline hydrochloride apart is its non-selective inhibition of multiple neurotransmitter transporters and its longer duration of action compared to other compounds .
Biological Activity
(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride, commonly known as Indatraline, is a compound of significant interest in neuropharmacology due to its potent biological activity as a nonselective monoamine reuptake inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16Cl2N
- Molecular Weight : 292.2 g/mol
- CAS Number : 86939-10-8
- IUPAC Name : (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine
Indatraline acts primarily by inhibiting the reuptake of key monoamines in the brain:
- Serotonin (SERT) : Inhibition constant (IC50) = 0.42 nM
- Dopamine (DAT) : IC50 = 1.7 nM
- Norepinephrine (NET) : IC50 = 5.8 nM
These low IC50 values indicate a high potency for Indatraline in modulating neurotransmitter levels, which can contribute to its efficacy in treating mood disorders such as depression and anxiety .
Biological Activity Overview
Indatraline's biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Monoamine Reuptake Inhibition | Inhibits the transporters for serotonin, dopamine, and norepinephrine. |
| Centrally Active | Demonstrated effectiveness following systemic administration in animal models. |
| Potential Therapeutic Uses | Investigated for applications in mood disorders and psychostimulant addiction. |
Case Studies and Research Findings
- Neuropharmacological Studies :
-
Comparative Studies :
- Indatraline has been compared with other monoamine reuptake inhibitors, showing superior binding affinity for SERT and DAT .
- Its structural analogs have been synthesized to explore variations in biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug development .
Pharmacodynamics and Pharmacokinetics
Indatraline's pharmacodynamics involve its interaction with various neurotransmitter systems:
Properties
Molecular Formula |
C16H16Cl3N |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(1S,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m1./s1 |
InChI Key |
QICQDZXGZOVTEF-CACIRBSMSA-N |
Isomeric SMILES |
CN[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















